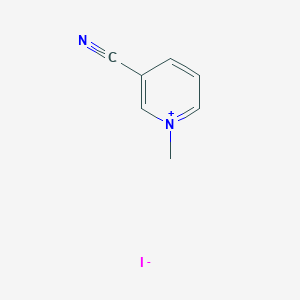
3-Cyano-1-methylpyridinium iodide
Übersicht
Beschreibung
Molecular Structure Analysis
The crystal structure of the compound involves the formation of inversion-related dimers via weak pairwise C—H⋯N hydrogen bonds . In these dimers, the pyridinium rings are parallel to one another with their mean planes separated by a normal distance of approximately 0.28 Å .Chemical Reactions Analysis
The compound has been studied in the context of electrochemical reduction . It reacts with aqueous methylamine or ethylamine to produce 1-alkyl-3-alkyliminomethyl-2-imino-1,2-dihydropyridines and related aldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.05 . It is a powder that is stored at room temperature . The melting point is between 194-196°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
Chemical Behavior in Reactions : 3-Cyano-1-methylpyridinium iodide shows specific chemical behaviors in reactions with other compounds. For instance, it undergoes no ring cleavage but alters only the functional group when interacting with certain chemicals. This property is significant for understanding its chemical stability and reactivity in various conditions (Möhrle & Niessen, 2000).
Crystal Properties : The crystallization properties of 3-cyano-N-methylpyridinium iodide have been studied, highlighting its potential in materials science. It crystallizes as yellow needles and exhibits weak hydrogen bonds, which could influence its use in crystal engineering (Koplitz et al., 2003).
Materials Science and Engineering
Semiconducting Properties : Studies have revealed the potential use of this compound in the field of semiconductors. Its interaction with other materials could lead to the development of new semiconducting materials with unique properties (Glavcheva et al., 2004).
Optical Materials : The compound's involvement in the formation of nonlinear optical materials suggests its applicability in the development of optical devices and technologies (Glavcheva et al., 2004).
Photophysical and Electrochemical Applications
Photoinduced Electron Transfer : The study of trans-1-methyl-4-[4-R-styryl]pyridinium iodide, a related compound, in solutions of low polarity showed significant red-shift and enhanced quantum yield due to photoinduced electron transfer. This property could be leveraged in developing new photophysical applications (Görner, 2011).
Electrical and Magnetic Properties : The study of iodide salts of methylpyridinium-substituted verdazyl radicals indicates potential applications in magnetic and electrical domains, such as organic magnetic semiconductors (Mukai et al., 2003).
Solar Cell Applications
Dye-Sensitized Solar Cells : The use of 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, a compound related to this compound, as an iodide source in dye-sensitized solar cells, suggests potential applications in the field of renewable energy (Wu et al., 2013).
Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications, involving the cyano-acrylic acid group, which is structurally related to this compound, highlights its potential use in the enhancement of solar cell efficiency (Kim et al., 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on the topic of 3-Cyano-1-methylpyridinium iodide. These include studies on its electrochemical reduction , its reaction with aqueous methylamine or ethylamine , and its use as a model compound in the study of the electrochemical reduction of nicotinamide adenine dinucleotide .
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-3-carbonitrile;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXETVGUYSYRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C#N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458786 | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-16-6 | |
| Record name | Pyridinium, 3-cyano-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138815 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-cyano-1-methylpyridinium iodide react under basic conditions?
A1: this compound undergoes interesting transformations in the presence of aqueous sodium hydroxide. [, , ] One pathway involves ring-opening of the pseudo-base, ultimately leading to the formation of 2-methylaminopyridine-3-carbaldehyde and its corresponding methylimine. [] Additionally, dihydropyridines and pyridones have been identified as products in this reaction. [, ] This reactivity highlights the susceptibility of the pyridinium ring to nucleophilic attack under basic conditions.
Q2: Can this compound mimic the electrochemical behavior of NAD?
A2: Yes, this compound has been investigated as a model compound for NAD due to its similar electrochemical reduction properties. [, ] While specific details about the reduction mechanism and products require further investigation, this area of research holds potential for understanding biological redox processes.
Q3: Beyond sodium hydroxide, does this compound react with other nucleophiles?
A3: Yes, studies have shown that this compound reacts with ammonia and various amines in aqueous solutions. [] The specific products and reaction pathways likely depend on the nature of the amine employed, offering opportunities for further exploration of this compound's reactivity and potential applications in organic synthesis.
Q4: Are there spectroscopic techniques useful for characterizing the products formed from reactions with this compound?
A4: Absolutely. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in identifying and characterizing the products formed in reactions involving this compound. [] For instance, the structure of 2-methylaminopyridine-3-carbaldehyde, a key product formed under basic conditions, was elucidated using NMR data. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


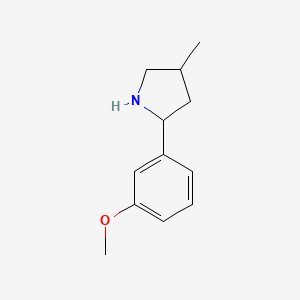


![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)


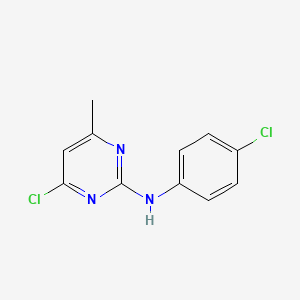
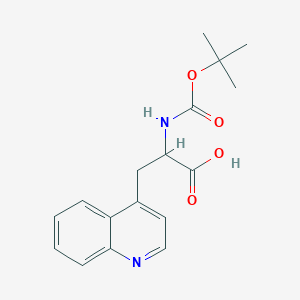

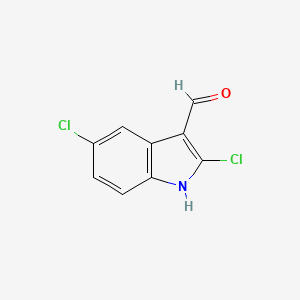
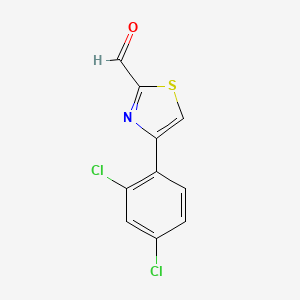
![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
